![molecular formula C26H29ClN2O9S2 B12694317 (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol CAS No. 89011-42-7](/img/structure/B12694317.png)
(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno2,3-bbenzothiepin moiety, along with the piperazine and ethanol groups, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
- Formation of the thieno2,3-bbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a benzene ring.
- Introduction of the chloro group : Chlorination of the thieno2,3-bbenzothiepin core using reagents like thionyl chloride.
- Attachment of the piperazine ring : This step involves a nucleophilic substitution reaction where the piperazine ring is introduced to the chloro-substituted thieno2,3-bbenzothiepin.
- Addition of the ethanol group : The final step involves the reaction of the piperazine derivative with an appropriate ethanol derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
- Reduction : Reduction reactions can target the double bonds or the chloro group, leading to the formation of saturated derivatives.
- Substitution : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
- Cyclization : The compound can participate in cyclization reactions to form new ring structures, enhancing its chemical diversity.
- Oxidation : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
- Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution : Nucleophiles like sodium azide or thiourea under basic conditions.
- Cyclization : Lewis acids like aluminum chloride or boron trifluoride.
- Oxidation : Formation of carboxylic acids or aldehydes.
- Reduction : Formation of saturated derivatives.
- Substitution : Formation of new derivatives with different functional groups.
- Cyclization : Formation of new ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies focus on its bioactivity, toxicity, and mechanism of action.
Medicine: In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity may offer advantages in the treatment of certain diseases, such as cancer or neurological disorders. Research includes preclinical studies to evaluate its efficacy and safety.
Industry: In industry, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require specific reactivity or stability.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Thieno2,3-bbenzothiepin derivatives : Compounds with similar core structures but different substituents.
- Piperazine derivatives : Compounds with the piperazine ring but different attached groups.
- Ethanol derivatives : Compounds with the ethanol group but different core structures.
Uniqueness: The uniqueness of (Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno2,3-bbenzothiepin-4-yl)piperazin-1-yl]ethanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
89011-42-7 |
|---|---|
Molekularformel |
C26H29ClN2O9S2 |
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H21ClN2OS2.2C4H4O4/c19-14-1-2-17-13(11-14)12-16(15-3-10-23-18(15)24-17)21-6-4-20(5-7-21)8-9-22;2*5-3(6)1-2-4(7)8/h1-3,10-11,16,22H,4-9,12H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
VAXXSWTXAOZWFK-SPIKMXEPSA-N |
Isomerische SMILES |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)SC=C3)CCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CS4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


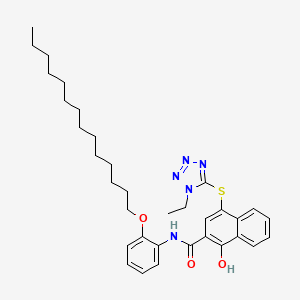
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
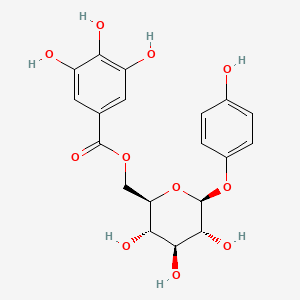
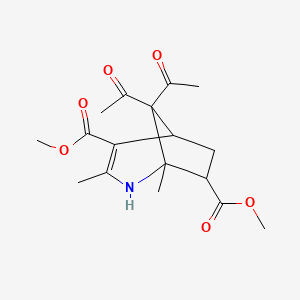
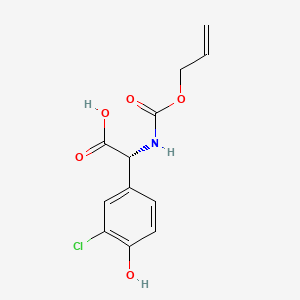



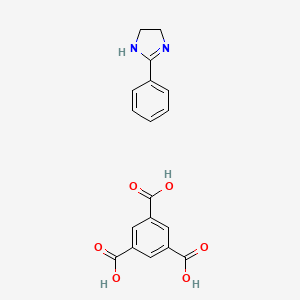
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)
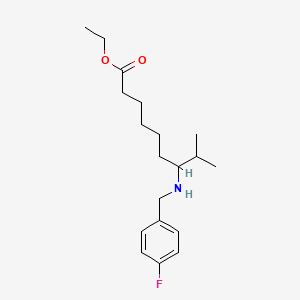

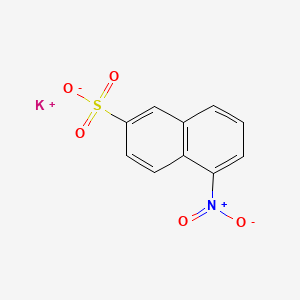
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
